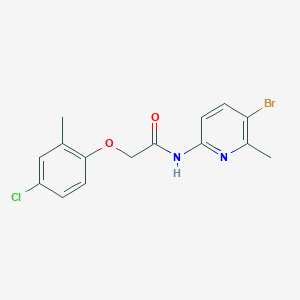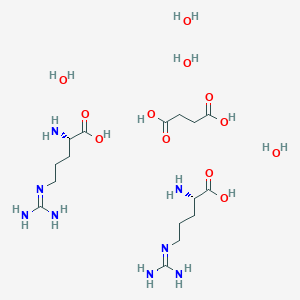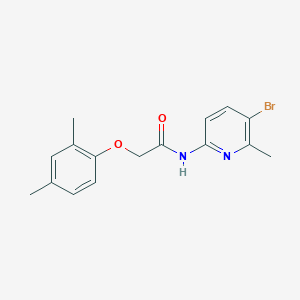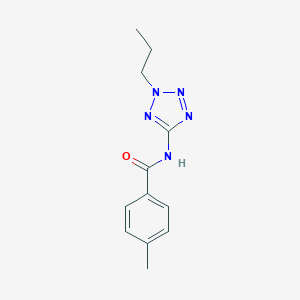
4-methyl-N-(2-propyltetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(2-propyltetrazol-5-yl)benzamide, also known as MPTB, is a synthetic compound that belongs to the class of tetrazole derivatives. MPTB has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-propyltetrazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates, including transcription factors, signaling proteins, and structural proteins. By inhibiting CK2 activity, this compound may disrupt various cellular processes that are regulated by CK2, leading to the observed biological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer activity. This compound has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. In addition, this compound has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Advantages and Limitations for Lab Experiments
4-methyl-N-(2-propyltetrazol-5-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for CK2 inhibition, its ability to inhibit cancer cell growth, and its potential as an anti-metastatic agent. However, there are also some limitations to its use, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
For the study of 4-methyl-N-(2-propyltetrazol-5-yl)benzamide include the development of this compound-based anti-cancer drugs, investigation of its molecular mechanisms, and exploration of its potential as an anti-metastatic agent.
Synthesis Methods
4-methyl-N-(2-propyltetrazol-5-yl)benzamide can be synthesized by the reaction of 4-methylbenzoyl chloride with 2-propyl-5-amino-1H-tetrazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield the final product.
Scientific Research Applications
4-methyl-N-(2-propyltetrazol-5-yl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit inhibitory effects on the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs.
properties
CAS RN |
638145-82-1 |
|---|---|
Molecular Formula |
C12H15N5O |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
4-methyl-N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H15N5O/c1-3-8-17-15-12(14-16-17)13-11(18)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15,18) |
InChI Key |
BWVYWZFTCPNQTQ-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)
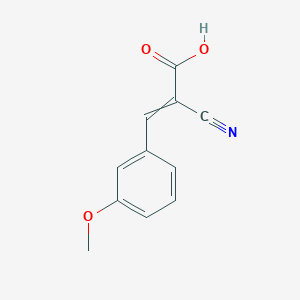
![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)
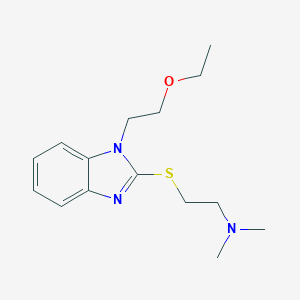
![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)
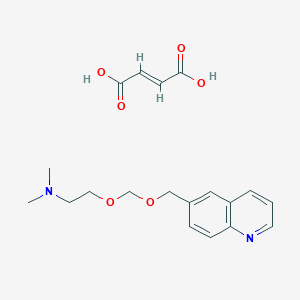

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
